molecular formula C13H13NO B8013494 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde

1-Cyclopropylmethyl-1H-indole-5-carbaldehyde

Cat. No.: B8013494
M. Wt: 199.25 g/mol
InChI Key: CPDGBHYAZUNQCX-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-1H-indole-5-carbaldehyde is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. Its structure, which incorporates an indole core substituted with a cyclopropylmethyl group and an aldehyde functionality, makes it a valuable synthon for constructing more complex, biologically active molecules. The aldehyde group serves as a key handle for further synthetic transformations, such as reductive amination or condensation reactions, to create novel compound libraries for biological screening. Research into structurally similar indole derivatives highlights their significant value in drug discovery. The 1H-indole scaffold is a privileged structure in pharmacology, found in compounds targeting a wide range of diseases . Specifically, the cyclopropylmethyl moiety attached to the indole nitrogen is a feature present in compounds investigated as bitopic ligands for dopamine D2-like receptors, which is a promising approach for developing selective neuropsychiatric therapeutics . Furthermore, substituted indoles are frequently explored in oncology research, with some derivatives acting as kinase inhibitors for investigating cancer treatment pathways . The specific substitution pattern of this aldehyde also aligns with research on anti-infective agents; studies have shown that introducing small, aliphatic groups like cyclopropyl at the 5-position of the indole nucleus can help maintain potency against parasitic targets such as Trypanosoma cruzi , the causative agent of Chagas disease . This reagent is provided For Research Use Only. It is intended for use by qualified scientists in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(cyclopropylmethyl)indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-9-11-3-4-13-12(7-11)5-6-14(13)8-10-1-2-10/h3-7,9-10H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDGBHYAZUNQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C2C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde typically involves several steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopropylmethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropylmethyl-1H-indole-5-carbaldehyde has been explored for its potential as a pharmaceutical agent due to its biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains, making it a candidate for developing new antibiotics. The mechanism involves modulation of enzyme activity and interaction with microbial cell membranes.
  • Anticancer Activity : Research has shown that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. In vitro studies have demonstrated its efficacy against several cancer cell lines, highlighting its potential as an anticancer agent .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis for creating more complex indole derivatives. Its unique structure allows for modifications that can enhance biological activity or alter chemical properties.

Antimicrobial Efficacy

A study conducted on derivatives of indole, including 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for antibiotic development.

Cancer Cell Studies

In vitro assays revealed that this compound could induce apoptosis in various cancer cell lines. The underlying mechanisms were linked to the activation of specific signaling pathways that regulate cell growth and death. For instance, it was noted that certain modifications at the indole ring could enhance or diminish biological activity, providing insights for future drug design .

Structure-Activity Relationship (SAR)

Investigations into the SAR indicated that specific modifications on the indole ring could significantly influence biological activity. This knowledge is crucial for optimizing compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission .

Comparison with Similar Compounds

Research Implications and Gaps

While structural analogs provide insights, critical gaps remain:

Experimental Data : Direct measurements of the target compound’s LogP, solubility, and synthetic yields are absent.

Biological Activity : Analogous indole carbaldehydes show varied bioactivities (e.g., enzyme inhibition), but the 5-carbaldehyde’s role remains unexplored.

Stereoelectronic Effects : The 5-carbaldehyde’s electronic influence on the indole π-system warrants computational or experimental validation.

Biological Activity

1-Cyclopropylmethyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, which is recognized for its significant biological and pharmacological properties. Indole derivatives are extensively studied due to their diverse applications in medicinal chemistry, particularly for their potential therapeutic effects against various diseases, including cancer and infections.

The molecular structure of 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde can be represented as follows:

  • Molecular Formula : C12H11N
  • Molecular Weight : 183.23 g/mol
  • IUPAC Name : 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde

Anticancer Properties

Research indicates that indole derivatives, including 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde, exhibit promising anticancer activity. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)2.5Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)3.0Inhibition of tumor growth
HeLa (Cervical Cancer)4.0Apoptotic pathway activation

Antimicrobial Activity

Indole derivatives have also shown significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The mechanism by which 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde exerts its biological effects primarily involves its interaction with specific molecular targets. The indole nucleus allows this compound to bind with high affinity to various receptors and enzymes involved in critical biological pathways. For instance:

  • Serotonin Receptors : The compound may influence neurotransmission through serotonin receptor modulation.
  • Enzyme Inhibition : It has been suggested that the aldehyde group could interact with key enzymes involved in cancer cell metabolism, leading to reduced cell viability.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Anticancer Activity :
    • A study conducted on A549 lung cancer cells demonstrated that treatment with 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde resulted in a significant reduction in cell viability, attributed to apoptosis induction and disruption of the cell cycle at the G2/M phase.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential applications in treating bacterial infections.
  • Inflammatory Response Modulation :
    • Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially through COX inhibition, which warrants further investigation.

Q & A

Q. What safety protocols are critical when handling 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde in laboratory settings?

  • Methodological Answer: Researchers must wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Use a fume hood to minimize inhalation risks. Gloves should be inspected for integrity before use and disposed of properly after contamination . Avoid discharging the compound into drains; instead, segregate waste and use certified disposal services . Consult safety data sheets (SDS) for compound-specific hazards and first-aid measures (e.g., immediate medical consultation if exposed) .

Q. What synthetic routes are commonly employed for preparing 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde?

  • Methodological Answer: A typical approach involves:
  • Step 1: Functionalization of the indole core at the 5-position using Vilsmeier-Haack formylation to introduce the aldehyde group .
  • Step 2: N-alkylation with cyclopropylmethyl bromide under basic conditions (e.g., NaH in DMF) to attach the cyclopropylmethyl group .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer:
  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities; aim for ≥98% purity .
  • Structural Confirmation: Conduct 1H^1H/13C^{13}C NMR to validate substituent positions and aldehyde proton resonance (~9.8–10.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]+^+) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for determining the molecular structure of 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde?

  • Methodological Answer:
  • Data Collection: Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution. Collect X-ray diffraction data (Mo-Kα radiation, 100 K).
  • Structure Refinement: Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury .
  • Troubleshooting: If twinning occurs, employ the TWIN/BASF command in SHELXL or switch to a higher-symmetry space group .

Q. How can researchers analyze and mitigate side reactions during synthesis (e.g., over-alkylation or oxidation)?

  • Methodological Answer:
  • Monitoring: Use thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane) to track reaction progress. Spotting intermediates at 30-minute intervals helps identify byproducts.
  • Mitigation: Control reaction temperature (0–5°C during alkylation) to suppress dialkylation. Add antioxidants (e.g., BHT) to prevent aldehyde oxidation .
  • Impurity Profiling: Isolate byproducts via preparative TLC and characterize via 1H^1H NMR or LC-MS to adjust stoichiometry or reaction time .

Q. How should discrepancies between spectroscopic data and computational predictions (e.g., NMR chemical shifts) be resolved?

  • Methodological Answer:
  • Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* level) using Gaussian or ORCA.
  • Dynamic Effects: Investigate tautomerism or conformational flexibility (e.g., cyclopropyl ring puckering) via variable-temperature NMR or molecular dynamics simulations .
  • Crystal Packing: Use Hirshfeld surface analysis (CrystalExplorer) to assess if intermolecular interactions (e.g., C-H···O) distort spectroscopic properties in the solid state .

Data Contradiction and Stability Analysis

Q. What methods are effective in assessing the compound’s stability under varying storage conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Store aliquots at 4°C, 25°C, and 40°C for 4 weeks. Monitor degradation via HPLC and track aldehyde oxidation (e.g., carboxylic acid formation) .
  • Light Sensitivity: Expose samples to UV light (254 nm) for 24 hours; quantify photodegradation products using LC-MS .

Q. How can conflicting solubility data (e.g., in polar vs. non-polar solvents) be reconciled?

  • Methodological Answer:
  • Solvent Screening: Test solubility in DMSO, methanol, dichloromethane, and hexane via gravimetric analysis (shake-flask method).
  • Molecular Dynamics: Simulate solvation free energies (MD simulations in GROMACS) to explain discrepancies between experimental and predicted solubility .

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